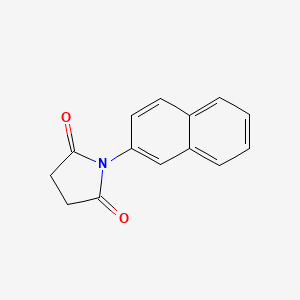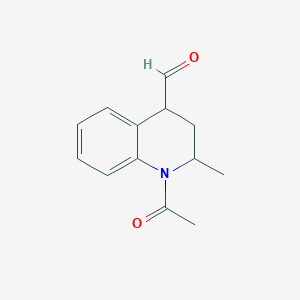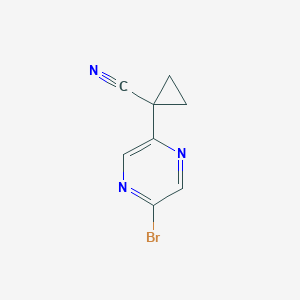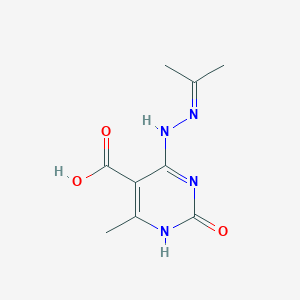
Aziridine, 2-(phenoxymethyl)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenoxymethyl)-1-phenylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenoxymethyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenoxymethyl)-1-phenylaziridine can be achieved through several methods. One common approach involves the reaction of phenylmethylamine with phenyl glycidyl ether under basic conditions. The reaction typically proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired aziridine.
Industrial Production Methods: Industrial production of 2-(phenoxymethyl)-1-phenylaziridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenoxymethyl)-1-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can yield amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols in the presence of a base.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted amines, ethers, and thioethers from nucleophilic substitution.
- Oxaziridines or other oxidized derivatives from oxidation.
- Amines or other reduced products from reduction.
Applications De Recherche Scientifique
2-(Phenoxymethyl)-1-phenylaziridine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its high reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to study the reactivity of aziridines with biological nucleophiles, providing insights into enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals, where its reactivity can be harnessed for the synthesis of target compounds.
Mécanisme D'action
The mechanism of action of 2-(phenoxymethyl)-1-phenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or interaction with biological nucleophiles.
Comparaison Avec Des Composés Similaires
1-Phenylaziridine: Lacks the phenoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-(Phenoxymethyl)aziridine: Lacks the phenyl group, which may affect its reactivity and applications.
Phenyl glycidyl ether: An epoxide that can be used as a precursor in the synthesis of 2-(phenoxymethyl)-1-phenylaziridine.
Uniqueness: 2-(Phenoxymethyl)-1-phenylaziridine is unique due to the presence of both phenoxymethyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and its applications in research and industry.
Propriétés
Numéro CAS |
88235-18-1 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-(phenoxymethyl)-1-phenylaziridine |
InChI |
InChI=1S/C15H15NO/c1-3-7-13(8-4-1)16-11-14(16)12-17-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
Clé InChI |
KQOFUQLSLINAEX-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1C2=CC=CC=C2)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)











![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)
